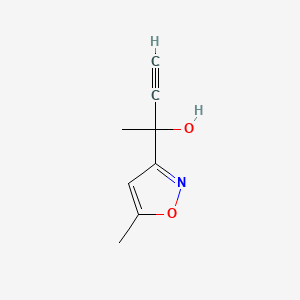

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Description

Significance of Isoxazole (B147169) Ring Systems in Bioactive Compound Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. daneshyari.comnih.gov Its prevalence is due to a combination of favorable physicochemical properties and the ability to engage in various biological interactions. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgnih.gov

The inclusion of an isoxazole moiety can contribute to enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity of a drug candidate. daneshyari.com This is evidenced by the presence of the isoxazole ring in a number of commercially available drugs that treat a wide range of conditions.

Table 1: Examples of Marketed Drugs Containing an Isoxazole Scaffold

| Drug Name | Therapeutic Class | Function of Isoxazole Ring |

|---|---|---|

| Valdecoxib | Non-Steroidal Anti-inflammatory Drug (NSAID) | Acts as a key part of the pharmacophore for COX-2 inhibition. |

| Leflunomide | Disease-Modifying Antirheumatic Drug (DMARD) | The isoxazole ring is opened in vivo to form the active metabolite. |

| Sulfamethoxazole | Antibiotic | Functions as a structural mimic of p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase. |

This table is generated based on information from multiple sources. nih.govnih.govresearchgate.net

The versatility of isoxazole chemistry allows for the creation of a wide array of derivatives, facilitating the fine-tuning of a compound's biological activity and properties. rsc.orgnih.gov

Role of Alkynyl Alcohol Motifs in Pharmaceutical Scaffold Design and Development

The alkynyl alcohol motif, characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon triple bond, offers unique structural and chemical features for drug design. The alkyne portion, with its linear geometry resulting from sp-hybridization, can act as a rigid linker or introduce specific directional interactions within a receptor binding pocket. researchgate.net Incorporating an acetylene (B1199291) group into a molecular framework can significantly enhance bioactivity. researchgate.net

The alcohol (hydroxyl) group is a common functional group in natural products and therapeutics. acs.org Its primary role is as a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets. acs.org However, the utility of hydroxyl groups is a balance; while they can significantly increase binding affinity when perfectly positioned, they also carry a high desolvation penalty, which can reduce affinity if the group is not engaged in favorable interactions. acs.org The combination of the rigid alkyne and the interactive alcohol group in an alkynyl alcohol motif provides a valuable tool for medicinal chemists to probe protein active sites and develop potent inhibitors.

Academic Context of Kinase Inhibition Research for Inflammatory and Autoimmune Disorders

Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune and inflammatory disorders. nih.gov Consequently, kinases are considered highly important drug targets. nih.gov

The success of small molecule kinase inhibitors in oncology has spurred intensive research into their application for immune-mediated diseases. nih.gov In the context of inflammation, key signaling pathways are driven by kinases such as the Janus kinases (JAKs), spleen tyrosine kinase (Syk), and mitogen-activated protein kinases (MAPKs). nih.govnih.gov

Table 2: Key Kinase Families Targeted in Autoimmune and Inflammatory Diseases

| Kinase Family | Role in Inflammation | Example Inhibitors |

|---|---|---|

| Janus Kinases (JAKs) | Mediate signaling for numerous cytokines that are central to the pathogenesis of inflammatory disorders. nih.govnih.gov | Tofacitinib, Baricitinib, Upadacitinib drugs.comdelveinsight.com |

| Spleen Tyrosine Kinase (Syk) | Plays a critical role in the signaling of activating immunoreceptors on various inflammatory cells. nih.gov | Fostamatinib |

| p38 MAP Kinases | Involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov | Various compounds in clinical trials. |

This table is generated based on information from multiple sources.

The development of orally available small molecule inhibitors against these kinases offers a significant therapeutic advantage over injectable biologic agents. Tofacitinib, a JAK inhibitor, became the first oral kinase inhibitor approved for the treatment of rheumatoid arthritis, demonstrating the potential of this drug class. nih.govdelveinsight.com

Research Rationale for Investigating 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol and Related Analogues

The rationale for investigating 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol and its analogues in a research setting stems from the principles of rational drug design, which combines established pharmacophores to create novel molecules with therapeutic potential. The structure of this specific compound strategically merges the isoxazole ring system with the alkynyl alcohol motif.

The research hypothesis is that the isoxazole moiety can serve as an effective anchor or key interaction component within a kinase active site, a role it plays in other known inhibitors. nih.gov Simultaneously, the alkynyl alcohol portion can be used to probe for additional binding interactions, potentially leading to enhanced potency and selectivity. The rigid nature of the alkyne linker orients the terminal groups in a well-defined manner, while the tertiary alcohol provides a potential hydrogen bonding site.

By synthesizing and testing a library of analogues based on this central scaffold—for instance, by modifying the substituent on the isoxazole ring or altering the groups on the alcohol-bearing carbon—researchers can systematically explore the structure-activity relationship (SAR). The ultimate goal is to identify compounds with potent and selective inhibitory activity against a specific kinase, such as a member of the JAK or Syk families, that is implicated in inflammatory or autoimmune diseases. This approach represents a classic medicinal chemistry strategy to generate novel intellectual property and identify new lead compounds for further development.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDGZWIUSSLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methylisoxazol 3 Yl but 3 Yn 2 Ol and Derivatives

Established Synthetic Pathways for the 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol Scaffold

The most established route to the 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol core structure relies on the powerful and versatile Grignard reaction, a cornerstone of organic synthesis for creating carbon-carbon bonds.

The principal method for constructing the tertiary alcohol framework of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is the nucleophilic addition of an acetylide to a ketone. Specifically, this involves the reaction of an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, with the ketone precursor, 3-acetyl-5-methylisoxazole.

The reaction mechanism begins with the nucleophilic attack of the terminal carbon of the acetylide on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final tertiary propargyl alcohol product. youtube.comkhanacademy.org The general transformation is a reliable method for creating tertiary alcohols from ketones. youtube.com An ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is typically required for the formation and reaction of the Grignard reagent. khanacademy.org

Reaction Scheme: Grignard Alkynylation

| Reactant 1 | Reactant 2 | Solvent | Step 2 | Product |

| 3-Acetyl-5-methylisoxazole | Ethynylmagnesium Bromide | THF / Diethyl Ether | H₃O⁺ (Aqueous Workup) | 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol |

The success of the primary synthetic pathway is dependent on the availability of the key precursors.

3-Acetyl-5-methylisoxazole (Ketone Precursor): The synthesis of this crucial ketone is typically achieved through a cyclization reaction. A common method involves the condensation of a β-diketo compound, such as pentane-2,4-dione, with hydroxylamine (B1172632) hydrochloride. This reaction forms the isoxazole (B147169) ring system with the desired substituents.

Ethynyl Grignard Reagent (Alkynylating Agent): This organometallic reagent is prepared by reacting a source of acetylene (B1199291) with a different Grignard reagent, often an alkylmagnesium bromide like ethylmagnesium bromide. The acidic proton of acetylene is deprotonated by the alkyl Grignard to form the more stable ethynylmagnesium bromide. Alternatively, 2-methyl-3-butyn-2-ol (B105114) can serve as a protected, solid precursor for acetylene in certain reactions, simplifying handling. nih.gov

Exploration of Alternative Synthetic Routes for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

While Grignard-based alkynylation is the most direct approach, other organometallic reagents can be employed. Organolithium reagents, such as ethynyllithium, are also potent nucleophiles for this type of transformation and can sometimes offer different reactivity profiles or improved yields depending on the substrate.

Another alternative strategy involves a different order of bond formation. For instance, one could start with a propargyl alcohol derivative and construct the isoxazole ring subsequently. A study demonstrated the synthesis of (3-arylisoxazol-5-yl)methanol from a propargyl alcohol precursor, which was then oxidized to an aldehyde. nih.gov This "late-stage functionalization" approach could be adapted by starting with 4-hydroxy-4-methylpent-2-ynal and reacting it with hydroxylamine to form the 5-methylisoxazole (B1293550) ring directly attached to the butynol (B8639501) framework.

Stereoselective Synthesis Approaches for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol Enantiomers

The central carbon atom of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is a stereocenter, meaning the compound exists as a pair of enantiomers. For applications in medicinal chemistry or materials science, accessing a single enantiomer is often crucial. This can be achieved through stereoselective synthesis.

One prominent strategy is the asymmetric alkynylation of the ketone precursor, 3-acetyl-5-methylisoxazole. This involves using a chiral catalyst or ligand to control the facial selectivity of the nucleophilic attack. For example, adding a chiral amino alcohol ligand to the reaction can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. Similar strategies using vinyl Grignard additions have shown high diastereoselectivity when a chiral directing group is present on the reactant aldehyde. nih.gov

Another approach is the use of a chiral auxiliary. The ketone could be modified with a chiral group that directs the incoming alkynyl nucleophile to one face of the carbonyl before being cleaved off. While more synthetically intensive, this method can provide high levels of enantiomeric excess. Modified Mitsunobu reactions have also been employed to achieve stereoselective cyclizations in the synthesis of complex chiral molecules, demonstrating a potential, albeit different, route for controlling stereochemistry. semanticscholar.org

Synthetic Strategies for Structural Analogues and Derivatives of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

The core synthetic pathway is highly adaptable for creating a library of structural analogues. Modifications can be introduced at several key positions to explore structure-activity relationships.

Modification of the Alkynyl Group: Instead of acetylene, substituted alkynes can be used to generate derivatives. For instance, using the Grignard reagent derived from 1-propyne would yield a derivative with an additional methyl group on the alkyne.

Modification of the Isoxazole Substituents: The synthesis of the isoxazole precursor can be altered to introduce different groups. Starting with a different β-diketone in the initial cyclization with hydroxylamine would change the substituent at the 5-position of the isoxazole ring. For example, using 1-phenylbutane-1,3-dione would result in a 5-phenylisoxazole (B86612) analogue.

Variation of the Ketone: Replacing 3-acetyl-5-methylisoxazole with other isoxazolyl ketones allows for variation at the carbon atom that becomes the stereocenter. For example, using 3-propionyl-5-methylisoxazole would result in an ethyl group instead of a methyl group at this position.

The synthesis of various isoxazole-containing compounds for biological evaluation is a common practice, highlighting the modularity of these synthetic routes. nih.govnih.gov

Mechanistic Investigations of 2 5 Methylisoxazol 3 Yl but 3 Yn 2 Ol

Biochemical Pathway Elucidation Studies for Kinase Inhibition

Analysis of Specific Kinase Targets and Binding Interactions

The primary biochemical target of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is NF-κB-inducing kinase (NIK), a serine/threonine protein kinase. google.comrsc.org NIK is a crucial component of the non-canonical NF-κB pathway, which is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members. These include the B-cell activating factor (BAFF) receptor and the receptor activator of NF-κB (RANK). rsc.orgnih.gov

In a resting state, NIK levels are kept low through its interaction with TNF receptor-associated factor 3 (TRAF3), which facilitates its ubiquitination and subsequent degradation by the proteasome. nih.gov Upon receptor stimulation, TRAF3 is degraded, leading to the stabilization and accumulation of NIK. nih.gov This stabilized NIK then phosphorylates and activates the IκB kinase (IKK) complex, which in turn processes the NF-κB2 precursor protein p100 to its active p52 form. rsc.org The resulting RelB/p52 heterodimer translocates to the nucleus to regulate gene expression. nih.gov

The inhibitory action of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is directed at the kinase activity of NIK, thereby preventing these downstream signaling events. google.com While detailed binding studies for this specific compound are not extensively published, the alkynyl functional group is a feature in other kinase inhibitors, where it can participate in interactions within the ATP-binding pocket of the target kinase. nih.govnih.gov

Investigations into Downstream Signaling Pathways Affected by 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

By inhibiting NIK, 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is proposed to block the processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway. rsc.org This disruption would theoretically lead to a reduction in the nuclear translocation of the active RelB/p52 transcription factor complex. nih.gov

The consequences of this inhibition are significant, as the non-canonical NF-κB pathway governs the expression of genes essential for the development and function of secondary lymphoid organs, B-cell maturation, and osteoclastogenesis. rsc.orgnih.gov Research on NIK-deficient mouse models has demonstrated the importance of this kinase in these processes, with these models exhibiting impaired formation of lymph nodes and Peyer's patches, reduced numbers of mature B-cells, and resistance to inflammatory arthritis. google.comrsc.org

Cellular Mechanistic Studies of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Impact on NF-κB Pathway Regulation

The primary cellular mechanism of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is the targeted inhibition of the non-canonical NF-κB pathway. google.com Unlike the canonical NF-κB pathway, which responds to a broad range of stimuli, the non-canonical pathway is more selectively activated. frontiersin.org Overactivation of NIK and the non-canonical NF-κB pathway has been implicated in various B-cell malignancies and inflammatory conditions. frontiersin.orgnih.gov Therefore, inhibitors of NIK, such as 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, are being investigated for their potential to normalize this pathway in disease states. nih.gov

Modulation of Inflammatory Cytokine Production

While direct studies on the effect of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol on cytokine production are limited, the inhibition of the NIK-dependent NF-κB pathway is expected to modulate the expression of various inflammatory mediators. The non-canonical NF-κB pathway is known to be involved in the signaling of several TNF-family cytokines, including those that play a role in chronic inflammatory and autoimmune diseases. rsc.orgtandfonline.com By blocking this pathway, NIK inhibitors could potentially reduce the production of pro-inflammatory cytokines that contribute to the pathology of diseases like rheumatoid arthritis and inflammatory bowel disease. google.com

Effects on Immune Cell Signaling

The inhibitory action of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol on NIK has significant implications for immune cell signaling, particularly in B-lymphocytes and osteoclasts. rsc.org

B-Cell Signaling: The maturation and survival of B-cells are heavily dependent on BAFF-R signaling, which is a NIK-dependent process. rsc.org Inhibition of NIK would be expected to interfere with B-cell development and function. frontiersin.org This is supported by evidence from NIK-deficient mice, which show a significant reduction in mature B-cell populations. rsc.org

Osteoclast Signaling: The formation of osteoclasts, the cells responsible for bone resorption, is stimulated by RANKL, another cytokine that signals through NIK. rsc.orgnih.gov Inhibition of NIK has been shown to impair RANKL-induced osteoclastogenesis. nih.govnih.gov This suggests that 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol could play a role in mitigating pathological bone loss associated with inflammatory conditions. google.com

The table below summarizes the key cellular effects anticipated from the inhibition of NIK by 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, based on the known functions of the NIK signaling pathway.

| Cell Type | Signaling Pathway | Anticipated Effect of Inhibition |

| B-Lymphocytes | BAFF-R/NIK/NF-κB2 | Impaired maturation and survival |

| Osteoclast Precursors | RANKL/NIK/NF-κB2 | Reduced differentiation into mature osteoclasts |

| T-Lymphocytes | CD40L/NIK/NF-κB2 | Potential modulation of T-cell dependent immune responses |

| Stromal Cells | LTβR/NIK/NF-κB2 | Possible effects on secondary lymphoid organogenesis |

Table 1: Anticipated Cellular Effects of NIK Inhibition by 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Molecular Interaction Studies and Binding Kinetics of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

The study of how a compound interacts with biological targets at a molecular level is fundamental to understanding its mechanism of action. For 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, these interactions can be inferred from the well-documented properties of its isoxazole (B147169) and alkyne functionalities.

Inferred Interactions from the 5-Methylisoxazole (B1293550) Moiety

The isoxazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions within protein binding sites. nih.gov The 1,2-positioning of the electronegative nitrogen and oxygen atoms makes the ring system capable of forming critical hydrogen bonds with protein residues, an interaction that may be less accessible to other heterocyclic systems. nih.gov

Research on various 5-methylisoxazole derivatives has shown their capacity to bind to a wide range of biological targets, including enzymes and transport proteins. For instance, derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov Although many of the tested sulfonamide derivatives showed weak inhibitory potential, their activity highlights the role of the isoxazole scaffold in orienting functional groups within an enzyme's active site. nih.gov

Furthermore, molecular modeling studies on other isoxazole-containing compounds have revealed specific binding modes. Docking studies of isoxazole-based anticancer agents targeting tubulin have shown that the isoxazole ring can align well within the taxane-binding pocket, forming hydrogen bonds and other interactions with key amino acid residues like Thr276, Ala233, and Pro274. nih.gov Similarly, anti-inflammatory isoxazole derivatives have been modeled to explore their binding within the active sites of enzymes like trypsin and transport proteins such as bovine serum albumin. jocpr.com

Role of the But-3-yn-2-ol Moiety

The but-3-yn-2-ol group features a tertiary alcohol and a terminal alkyne. Propargyl alcohols (alkynols) and their derivatives are versatile functional groups in organic synthesis and are known to participate in specific biological interactions. nih.govrsc.org The terminal alkyne is a key feature, as its sp-hybridized carbon atoms create a linear, electron-rich region that can participate in various interactions, including π-stacking with aromatic residues or acting as a hydrogen bond acceptor.

The terminal proton on the alkyne is notably acidic compared to protons on sp2 or sp3 hybridized carbons, which could allow it to act as a hydrogen bond donor under specific microenvironmental conditions within a binding pocket. wikipedia.org

Binding Kinetics and Affinity

Binding kinetics, including association (on-rate) and dissociation (off-rate) constants, and binding affinity (Kᵢ or Kd), are crucial for characterizing a compound's interaction with its target. While no specific kinetic data exists for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, studies on analogous compounds provide a framework for the types of values that would be determined.

For example, studies on isoxazole analogues acting as competitive inhibitors for the System xc- transporter determined inhibition constants (Kᵢ) through concentration-dependence assays. nih.gov These experiments revealed that while the compounds could bind to the transporter's substrate site, lipophilic additions prevented them from being translocated across the membrane, indicating they act as blockers rather than substrates. nih.gov

The following tables are illustrative examples of the types of data that would be generated from molecular interaction and binding kinetics studies for a compound like 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol against a hypothetical enzyme target.

Table 1: Illustrative Binding Affinity Data

This table demonstrates how the binding affinity of the compound might be quantified against a panel of related enzymes. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Kᵢ) (µM) | Inhibition Type |

| Enzyme A | 15.2 | Competitive |

| Enzyme B | 85.7 | Non-competitive |

| Enzyme C | > 200 | No significant inhibition |

This data is illustrative and not based on experimental results for the specific compound.

Table 2: Illustrative Surface Plasmon Resonance (SPR) Kinetic Data

Surface Plasmon Resonance is a technique used to measure binding kinetics in real-time. This table shows potential kinetic parameters for the compound's interaction with a target protein.

| Parameter | Value | Unit | Description |

| kₐ (on-rate) | 1.5 x 10⁴ | M⁻¹s⁻¹ | Rate of association between the compound and its target. |

| kₔ (off-rate) | 3.0 x 10⁻³ | s⁻¹ | Rate of dissociation of the compound-target complex. |

| Kₔ (dissociation constant) | 20 | µM | Equilibrium constant for dissociation; calculated as kₔ/kₐ. |

This data is illustrative and not based on experimental results for the specific compound.

Biological and Pharmacological Research on 2 5 Methylisoxazol 3 Yl but 3 Yn 2 Ol

In Vitro Efficacy Assessments in Disease Models

No studies detailing the in vitro efficacy of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in disease models were identified.

Cellular Assays for Anti-inflammatory Activity

There is no available research on the anti-inflammatory activity of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in cellular assays.

Assays for Immunomodulatory Effects

Information regarding the immunomodulatory effects of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol from in vitro assays is not present in the current scientific literature.

In Vivo Efficacy Studies in Preclinical Models of Inflammatory and Autoimmune Disorders

No preclinical in vivo studies for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in models of inflammatory or autoimmune disorders could be found.

Models of Rheumatoid Arthritis (RA) and Arthritis

There are no published studies on the efficacy of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in animal models of rheumatoid arthritis or other forms of arthritis.

Models of Inflammatory Bowel Diseases (IBD) and Colitis

Research on the effects of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in preclinical models of inflammatory bowel diseases or colitis is not available.

Models of Asthma and Chronic Obstructive Pulmonary Disease (COPD)

There is no scientific literature available regarding the evaluation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in animal models of asthma or COPD.

Models of Multiple Sclerosis

There is no available research on the effects of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE).

Models of Insulin-Dependent Diabetes Mellitus

No studies have been published regarding the evaluation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in models of insulin-dependent diabetes mellitus, for instance, in non-obese diabetic (NOD) mice.

Studies on Therapeutic Selectivity and Specificity of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Due to the lack of primary research on the biological activity of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, there are no corresponding studies on its therapeutic selectivity or specificity.

Computational and Theoretical Chemistry Applied to 2 5 Methylisoxazol 3 Yl but 3 Yn 2 Ol

Molecular Docking and Ligand-Protein Interaction Predictions for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug design, this method is instrumental in predicting the interaction between a ligand, such as 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, and a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Studies on various isoxazole-containing compounds have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding modes. For instance, isoxazole (B147169) derivatives have been docked against cyclooxygenase (COX) enzymes, carbonic anhydrase, and heat shock protein 90 (Hsp90) to predict their inhibitory potential. nih.govbonviewpress.comacs.org The docking analysis of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol against a hypothetical protein target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and using a docking algorithm to predict the binding pose and energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.

Table 1: Predicted Interactions of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol with a Hypothetical Protein Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| LYS78 | Hydrogen Bond (with isoxazole N) | 2.9 |

| GLU95 | Hydrogen Bond (with hydroxyl H) | 3.1 |

| LEU150 | Hydrophobic | 3.8 |

| VAL56 | Hydrophobic | 4.2 |

Quantum Chemical Calculations for Electronic Structure Analysis of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, these calculations can provide valuable information about its molecular orbitals, electrostatic potential, and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and shapes are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Such calculations have been applied to various isoxazole derivatives to understand their structure-activity relationships. nih.gov For 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, DFT calculations would typically be performed using a basis set like 6-31G(d,p) to obtain optimized geometry and electronic properties. The calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets.

Table 2: Calculated Electronic Properties of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol using DFT (B3LYP/6-31G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol with Target Proteins

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the free energy of binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over a certain period.

MD simulations have been successfully used to study the binding stability of isoxazole derivatives with various enzymes. mdpi.comnih.gov For 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, an MD simulation would typically start with the best-docked pose of the ligand in the protein's active site. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for several nanoseconds, and the resulting trajectory would be analyzed to assess the stability of the ligand-protein complex, identify key stable interactions, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol with a Hypothetical Target Protein

| Parameter | Result |

|---|---|

| RMSD of Protein Backbone | Stable around 2.1 Å |

| RMSD of Ligand | Stable around 1.5 Å |

| Average Number of Hydrogen Bonds | 2-3 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized analogues.

Numerous QSAR studies have been conducted on isoxazole derivatives to guide the design of more potent compounds. mdpi.comnih.gov To develop a QSAR model for analogues of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. A variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each analogue. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a predictive model. The robustness of the model would be validated using internal and external validation techniques.

Table 4: Example of a QSAR Model for a Series of Isoxazole Analogues

| Descriptor | Coefficient | p-value |

|---|---|---|

| LogP (Hydrophobicity) | +0.45 | <0.01 |

| Molecular Weight | -0.12 | 0.03 |

| Dipole Moment | +0.28 | <0.01 |

| Model Statistics | Value | |

| R² (Goodness of fit) | 0.85 |

Advanced Spectroscopic and Structural Elucidation of 2 5 Methylisoxazol 3 Yl but 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. The methyl group on the isoxazole (B147169) ring would appear as a singlet, as would the methyl groups at the chiral center. The hydroxyl proton would also present as a singlet, and its chemical shift could be concentration-dependent. The acetylenic proton would also give a characteristic singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol would produce a distinct resonance. The quaternary carbons of the isoxazole ring and the alkyne would have characteristic chemical shifts, as would the carbon of the methyl groups and the carbinol carbon.

A detailed analysis of the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's constitution.

Table 1: Predicted ¹H NMR Data for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isoxazole-CH | ~6.0 | Singlet | 1H |

| Isoxazole-CH₃ | ~2.4 | Singlet | 3H |

| C(OH)-CH₃ | ~1.6 | Singlet | 6H |

| OH | Variable | Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Isoxazole-C3 | ~168 |

| Isoxazole-C4 | ~102 |

| Isoxazole-C5 | ~158 |

| Isoxazole-CH₃ | ~12 |

| C (OH)(CH₃)₂ | ~65 |

| C(OH)(C H₃)₂ | ~29 |

| C ≡CH | ~88 |

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for gaining insights into its structure through the analysis of fragmentation patterns. For 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. chemicalbook.comchemscene.com

Liquid chromatography-mass spectrometry (LC-MS) would be the method of choice for identifying potential metabolites of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol in biological matrices. This technique separates metabolites from the parent compound and other endogenous molecules prior to mass analysis, allowing for their individual characterization.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

| m/z | Possible Fragment Identity |

|---|---|

| 151 | [M]⁺ |

| 136 | [M - CH₃]⁺ |

| 123 | [M - C₂H₂]⁺ |

| 110 | [M - C₃H₃O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry.

Single Crystal X-ray Diffraction Studies of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

To date, no public domain single-crystal X-ray diffraction data for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol has been reported. If suitable single crystals of the compound could be grown, X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity of the 5-methylisoxazole (B1293550) ring to the but-3-yn-2-ol moiety at the 3-position of the isoxazole. Furthermore, it would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Co-crystallization Studies with Target Proteins (if applicable)

While there is no current information on the biological targets of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, if a target protein were to be identified, co-crystallization studies would be a critical step in understanding the mechanism of action. Obtaining a crystal structure of the compound bound to its protein target would reveal the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for its biological activity. This information is invaluable for structure-based drug design and the optimization of lead compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡C-H stretching vibration of the terminal alkyne would appear as a sharp, weaker band around 3300 cm⁻¹. The C≡C triple bond stretch would be observed in the 2150-2100 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole ring would likely appear in the 1650-1450 cm⁻¹ range. e-bookshelf.de

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing the molecule. The C≡C triple bond, being a relatively non-polar and polarizable bond, would be expected to give a strong signal in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3400-3200 (broad) | Stretching |

| C≡C-H | ~3300 (sharp) | Stretching |

| C≡C | 2150-2100 | Stretching |

| C=N (isoxazole) | ~1620 | Stretching |

| C=C (isoxazole) | ~1570 | Stretching |

Structure Activity Relationship Sar Studies of 2 5 Methylisoxazol 3 Yl but 3 Yn 2 Ol Analogues

Systematic Modification of the Isoxazole (B147169) Moiety

The isoxazole ring is a critical pharmacophore in many biologically active compounds, and its modification in analogues of 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol has been a key focus of SAR studies. researchgate.netnih.gov Researchers have investigated the impact of altering substituents at various positions on the isoxazole ring to enhance biological efficacy and selectivity. researchgate.net

One area of focus has been the substitution at the C-5 position of the isoxazole ring. Studies on related isoxazole derivatives have shown that the nature of the substituent at this position can significantly influence activity. For instance, in a series of 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives, the immunological activity was found to be dependent on the nature of the C-5 substituent. nih.gov While not directly analogous to the methyl group in the target compound, this highlights the sensitivity of biological activity to changes at this position.

Furthermore, the electronic properties of the isoxazole ring, influenced by its substituents, play a crucial role. The nitrogen atom in the isoxazole ring acts as an electron-withdrawing group, while the oxygen atom has an electron-donating effect. researchgate.net Substituents at the C-5 position have been observed to have a more pronounced activating or deactivating effect on the ring's reactivity compared to substituents at the C-3 position. researchgate.net This suggests that even small changes to the methyl group at the C-5 position could lead to significant alterations in the biological profile of 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol analogues.

In the context of anticancer activity, the substitution pattern on the isoxazole ring has been shown to be a key determinant of cytotoxicity. For example, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of a fluorine or trifluoromethyl group on the phenyl ring attached to the isoxazole promoted cytotoxicity. nih.gov This indicates that electron-withdrawing groups on substituents attached to the isoxazole ring can enhance anticancer activity.

A study on isoxazole-based inhibitors of c-Jun N-terminal kinase (JNK) demonstrated that substitutions at the 5-position of the isoxazole ring could improve selectivity over other kinases like p38. This highlights the potential of modifying the C-5 methyl group to fine-tune the selectivity profile of 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol analogues for specific biological targets.

Below is a table summarizing the effects of isoxazole modifications in related compounds:

| Base Scaffold | Modification on Isoxazole Moiety | Biological Target/Activity | Key Finding |

| 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one | Varied C-5 substituents | Immunological Activity | The nature of the C-5 substituent significantly influences immunological activity. nih.gov |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | Fluorine or trifluoromethyl group on the C-3 aryl substituent | Anticancer (Cytotoxicity) | Electron-withdrawing groups on the aryl substituent enhance cytotoxicity. nih.gov |

| 4-(Isoxazol-3-yl)pyridin-2-amine | Varied C-5 substituents | JNK Inhibition | Substitution at the C-5 position can improve selectivity over p38 kinase. |

Chemical Modifications of the Alkynyl Alcohol Scaffold

The alkynyl alcohol scaffold, specifically the but-3-yn-2-ol moiety, is another critical component of the title compound that has been subjected to SAR studies. This functional group can participate in various interactions with biological targets, and its modification can profoundly impact activity.

The propargyl group (a part of the alkynyl alcohol) is a versatile moiety in drug design, and its introduction can open up new synthetic pathways for further functionalization. nih.gov Modifications to the alkynyl alcohol can include altering the length of the alkyne chain, introducing substituents on the alkyne, or modifying the hydroxyl group.

In a study on 5-alkynyl substituted quinazolin-4(3H)-ones as PI3Kδ inhibitors, various substitutions on the terminal alkyne were explored. nih.gov For example, the introduction of a morpholinohex-5-yn-1-one moiety at the C5-position resulted in a highly potent inhibitor. nih.gov This demonstrates that extending the alkynyl chain and adding functional groups can lead to enhanced potency.

The hydroxyl group of the alkynyl alcohol is a key hydrogen bond donor and can be crucial for binding to target proteins. Esterification or etherification of this hydroxyl group would significantly alter its hydrogen bonding capacity and could either increase or decrease biological activity depending on the specific target interactions.

Furthermore, the stereochemistry of the alcohol can be a critical factor. For many biologically active alcohols, one enantiomer is significantly more active than the other. While 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol itself is achiral, introducing substituents that create a chiral center at the alcohol carbon would necessitate the evaluation of individual enantiomers to determine the optimal stereochemistry for activity.

The following table illustrates potential modifications to the alkynyl alcohol scaffold and their predicted impact based on general medicinal chemistry principles:

| Modification to Alkynyl Alcohol Scaffold | Predicted Impact on Biological Activity | Rationale |

| Extension of the alkyne chain | Potential for increased potency or altered selectivity | Allows for probing deeper into binding pockets and forming additional interactions. |

| Introduction of substituents on the terminal alkyne | Can modulate potency and selectivity | Substituents can introduce new electronic or steric interactions with the target. nih.gov |

| Esterification or etherification of the hydroxyl group | Likely to alter activity significantly | Removes a key hydrogen bond donor, which could be critical for binding. |

| Introduction of chirality at the alcohol carbon | May lead to stereospecific activity | One enantiomer may have a more favorable binding orientation than the other. |

Exploration of Substituent Effects on Biological Activity of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol Analogues

For instance, in the context of anti-inflammatory agents, a study on newer isoxazole derivatives demonstrated that the nature of the substituent on the isoxazole ring had a significant impact on activity. researchgate.netnih.gov While this study did not involve the exact alkynyl alcohol moiety, it underscores the importance of substituent effects on the isoxazole ring in determining biological outcomes.

The electronic nature of substituents is a recurring theme in SAR studies of heterocyclic compounds. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the pKa of the molecule, its metabolic stability, and its ability to interact with biological targets. For example, a review on pyrrole (B145914) derivatives highlighted how different functional groups can act as antimigration and antiproliferation agents in cancer, with their positions playing a crucial role. nih.gov This principle can be extended to isoxazole derivatives, where the placement of EDGs or EWGs on either the isoxazole ring or the alkynyl side chain could be used to fine-tune activity.

The steric bulk of substituents is another critical factor. Large, bulky groups can enhance binding by filling hydrophobic pockets in a target protein, but they can also lead to steric hindrance and a loss of activity if they clash with the protein surface. The interplay between electronic and steric effects is often complex and requires careful optimization.

A hypothetical SAR exploration for 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol analogues could involve the following variations, with their potential impact on activity summarized in the table below:

| Modification | Substituent Type | Potential Impact on Biological Activity |

| C-5 of Isoxazole | Small alkyl groups (e.g., ethyl, propyl) | May fine-tune lipophilicity and binding interactions. |

| C-5 of Isoxazole | Electron-withdrawing groups (e.g., CF3) | Could enhance activity, as seen in other anticancer isoxazoles. nih.gov |

| Terminal Alkyne | Small alkyl or aryl groups | May improve potency by occupying additional binding space. |

| Terminal Alkyne | Polar functional groups (e.g., amide, ester) | Could introduce new hydrogen bonding interactions and improve solubility. |

Development of SAR Models for Optimized Biological Performance

To systematically process the data generated from SAR studies and to predict the activity of novel compounds, quantitative structure-activity relationship (QSAR) models are often developed. These models use statistical methods to correlate the chemical structures of compounds with their biological activities.

For isoxazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists was able to identify key structural requirements for activity. mdpi.com The models generated contour maps that visualized the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com Such models could be invaluable for designing more potent analogues of 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol.

The development of a robust QSAR model for this class of compounds would typically involve the following steps:

Data Set Assembly: A diverse set of analogues of 2-(5-methylisoxazol-3-yl)but-3-yn-2-ol with their experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each compound in the data set.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening.

The table below outlines the key parameters and outcomes of a typical QSAR study on isoxazole derivatives.

| QSAR Study Component | Description | Example from Isoxazole Research |

| Methodology | Statistical method used to build the model. | CoMFA and CoMSIA have been used for isoxazole derivatives. mdpi.com |

| Descriptors | Physicochemical properties used to represent the molecular structure. | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. mdpi.com |

| Validation Metrics | Statistical parameters to assess the model's predictive power. | q², r², and predictive r² (r²_pred) are commonly used. mdpi.com |

| Output | Predictive model and visual representations of SAR. | Contour maps indicating regions where certain properties enhance or diminish activity. mdpi.com |

Potential Research Applications and Future Directions

Development of Novel Therapeutic Agents Based on the 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol Scaffold

The isoxazole (B147169) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This is attributed to its favorable physicochemical properties, including its ability to participate in hydrogen bonding and other molecular interactions with biological targets. The alkynyl group in 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

While direct therapeutic applications of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol are not yet extensively documented, its regioisomeric form, 2-(3-methylisoxazol-5-yl)but-3-yn-2-ol, has been cited in patents as an intermediate in the synthesis of azetidin-3-ylmethanol (B1282361) derivatives that act as C-C chemokine receptor type 6 (CCR6) modulators. chiralen.com CCR6 is a protein that has been implicated in various inflammatory and autoimmune diseases, suggesting a potential therapeutic avenue for compounds derived from this scaffold.

Furthermore, derivatives of the 5-methylisoxazol-3-yl core have shown promise in other therapeutic areas. For instance, a series of 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones have been synthesized and evaluated for their antileukemic activity, with some compounds demonstrating good efficacy against murine and human leukemia cell lines. researchgate.net This highlights the potential of the 5-methylisoxazol-3-yl moiety to serve as a pharmacophore in the design of new anticancer agents. The 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol scaffold, therefore, represents a valuable starting point for the development of a new generation of drugs targeting a range of diseases.

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that can be used to study and understand biological pathways. The unique structure of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, particularly the presence of the terminal alkyne group, makes it an ideal candidate for development into a chemical probe. The alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags like fluorophores or biotin.

This would allow researchers to track the molecule within a cell, identify its binding partners, and elucidate its mechanism of action. By understanding which proteins and pathways the molecule interacts with, scientists can gain valuable insights into the underlying biology of various diseases. While no specific studies have yet been published detailing the use of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol as a chemical probe, its structural features strongly suggest its potential in this area of research.

Exploration of Other Potential Biological Activities Beyond Kinase Inhibition

The isoxazole nucleus is present in a wide variety of compounds with diverse biological activities. While kinase inhibition is a common target for isoxazole-containing drugs, the scaffold of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol holds promise for a broader range of pharmacological effects.

Studies on other isoxazole derivatives have revealed activities such as:

Antiviral: 5-isoxazol-5-yl-2'-deoxyuridines have shown activity against Herpes Simplex Viruses (HSV) and several RNA viruses. nih.gov

Antimicrobial: Benzoxazole derivatives, which share a similar heterocyclic core, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov

Immunological: Certain 5-substituted 3-methylisoxazole (B1582632) derivatives have been investigated for their immunological activity. nih.gov

Given the structural similarities, it is plausible that derivatives of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol could also exhibit these or other currently undiscovered biological activities. A comprehensive screening of this compound and its analogues against a wide range of biological targets is warranted to fully explore its therapeutic potential.

Challenges and Opportunities in the Academic Research of Alkynyl-Isoxazole Derivatives

The synthesis and application of alkynyl-isoxazole derivatives present both challenges and opportunities for academic researchers. One of the primary challenges lies in achieving regioselective synthesis, ensuring that the desired isomer of the isoxazole ring is produced. The development of novel synthetic methodologies that provide high yields and selectivity is an ongoing area of research.

Furthermore, while the alkyne group offers a versatile handle for functionalization, its reactivity can also pose challenges in multi-step synthetic sequences, requiring careful selection of protective groups and reaction conditions.

Despite these challenges, the field presents significant opportunities. There is a growing demand for novel heterocyclic compounds in drug discovery, and the alkynyl-isoxazole scaffold offers a rich platform for exploration. Academic research can play a crucial role in:

Developing more efficient and sustainable synthetic routes.

Creating diverse libraries of derivatives for high-throughput screening.

Investigating the structure-activity relationships of these compounds to guide the design of more potent and selective molecules.

Exploring new and unconventional biological targets for this class of compounds.

Design of Next-Generation Analogues of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

The design of next-generation analogues of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol will be guided by a deeper understanding of its structure-activity relationships. By systematically modifying different parts of the molecule, researchers can optimize its properties for specific applications.

Key areas for modification include:

The Isoxazole Ring: Substitution at the 5-methyl position could influence binding affinity and selectivity.

The Butynol (B8639501) Linker: The length and flexibility of the linker can be altered to optimize the orientation of the molecule within a binding pocket. The tertiary alcohol could also be a key interaction point or a site for further derivatization.

The Terminal Alkyne: While useful as a reactive handle, it can also be replaced with other functional groups to modulate the electronic properties and metabolic stability of the molecule. For example, it could be converted to a triazole or other heterocyclic systems.

Computational modeling and in silico screening will be invaluable tools in the rational design of these next-generation analogues, allowing for the prediction of their binding affinities and pharmacokinetic properties before they are synthesized. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes as potent and selective dopamine (B1211576) transporter (DAT) inhibitors serves as an excellent example of how the isoxazole moiety can be incorporated into more complex structures to achieve high biological potency. nih.gov

Q & A

Basic: What synthetic methodologies are reported for 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via multi-step reactions, often starting with condensation of 5-methylisoxazole derivatives with alkynol precursors. Key steps include:

- Alkyne functionalization : Copper-catalyzed coupling reactions to introduce the but-3-yn-2-ol moiety.

- Isoxazole ring formation : Cyclization under mild acidic conditions (e.g., ethanol reflux) to stabilize the heterocyclic core .

Optimization strategies : - Catalytic systems : Use of Pd/Cu catalysts to enhance alkyne coupling efficiency.

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95%) .

Basic: Which analytical techniques are critical for characterizing 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol?

Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 151.16 .

Advanced: How does the electronic structure of the isoxazole ring influence its reactivity in cross-coupling reactions?

Answer:

The 5-methylisoxazole group acts as an electron-deficient heterocycle due to the electronegative oxygen and nitrogen atoms, directing electrophilic substitution at the 4-position. Computational studies (DFT) show:

- HOMO/LUMO distribution : Localization on the alkyne moiety facilitates nucleophilic attacks .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ to activate the C–H bond adjacent to the isoxazole .

Experimental validation : Kinetic studies using UV-Vis spectroscopy monitor reaction progress under varying Pd catalyst loadings .

Advanced: What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite model binding affinities to targets like GABAₐ receptors. The isoxazole group shows hydrogen bonding with Thr294 and hydrophobic interactions with Phe200 .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting the role of the alkyne in maintaining conformational rigidity .

- QSAR models : Hammett constants (σ) correlate substituent effects on the isoxazole ring with inhibitory activity (R² > 0.85) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using CLSI guidelines .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize in PEG-400 for in vivo studies .

- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: What strategies improve aqueous solubility while retaining bioactivity?

Answer:

- Pro-drug design : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .

- Co-crystallization : Use cyclodextrins (β-CD) to form inclusion complexes, enhancing solubility 5-fold without altering LogP .

- PEGylation : Attach polyethylene glycol (PEG-600) to the alkyne terminus, confirmed by MALDI-TOF .

Advanced: How to design a structure-activity relationship (SAR) study targeting the alkyne moiety?

Answer:

- Variable substituents : Synthesize derivatives with phenyl, alkyl, or heteroaryl groups at the alkyne terminus .

- Biological testing : Evaluate antimicrobial (MIC against S. aureus) and cytotoxic (IC₅₀ in HepG2) profiles.

- Statistical analysis : Use PCA to correlate electronic parameters (Hammett σ) with activity trends .

Advanced: What challenges arise in crystallographic characterization of this compound?

Answer:

- Crystal growth : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals. Avoid DMSO due to high volatility .

- Data collection : Use synchrotron radiation (λ = 0.7 Å) to resolve weak diffraction from the alkyne group. SHELXL refines anisotropic displacement parameters for oxygen atoms .

- Twining : Apply PLATON’s TWINLAW to correct for pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.